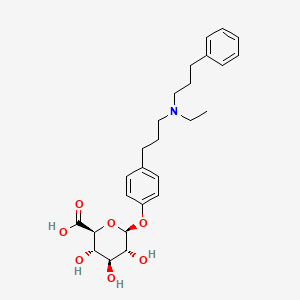
4-Hydroxy Alverine beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Alverine beta-D-Glucuronide is a derivative of alverine, a spasmolytic agent commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea . The compound is formed through the glucuronidation of 4-hydroxy alverine, resulting in a molecule with the molecular formula C26H35NO7 and a molecular weight of 473.56 . This compound is primarily used in research settings to study the pharmacokinetics and metabolism of alverine .
Métodos De Preparación
The synthesis of 4-Hydroxy Alverine beta-D-Glucuronide involves the hydroxylation of alverine followed by glucuronidation. The hydroxylation step typically employs reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions . The glucuronidation process involves the reaction of 4-hydroxy alverine with glucuronic acid or its derivatives in the presence of catalysts like uridine diphosphate-glucuronosyltransferase (UGT) enzymes
Análisis De Reacciones Químicas
4-Hydroxy Alverine beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced back to its parent alcohol form using reducing agents like sodium borohydride.
Substitution: The glucuronide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy Alverine beta-D-Glucuronide is widely used in scientific research to study the pharmacokinetics and metabolism of alverine . It serves as a key metabolite in the analysis of alverine’s metabolic pathways and helps in understanding the drug’s bioavailability and excretion . Additionally, this compound is used in proteomics research to study protein interactions and modifications . Its applications extend to fields such as chemistry, biology, and medicine, where it aids in the development of new therapeutic agents and the study of drug metabolism .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Alverine beta-D-Glucuronide involves its role as a metabolite of alverine. Alverine acts as a spasmolytic by selectively binding to 5-HT1A receptors, reducing the sensitivity of smooth muscle contractile proteins to calcium . This action results in the relaxation of smooth muscles in the alimentary tract and uterus, providing relief from spasms . The glucuronidation of 4-hydroxy alverine enhances its solubility and facilitates its excretion from the body .
Comparación Con Compuestos Similares
4-Hydroxy Alverine beta-D-Glucuronide can be compared with other similar compounds such as:
N-desethyl alverine: Another metabolite of alverine, which lacks the glucuronide moiety and has different pharmacokinetic properties.
4-Hydroxy alverine: The parent compound of this compound, which undergoes glucuronidation to form the latter.
The uniqueness of this compound lies in its enhanced solubility and excretion profile due to the presence of the glucuronide moiety . This property makes it a valuable compound for studying the metabolism and pharmacokinetics of alverine .
Propiedades
Fórmula molecular |
C26H35NO7 |
|---|---|
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[3-[ethyl(3-phenylpropyl)amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H35NO7/c1-2-27(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(15-13-19)33-26-23(30)21(28)22(29)24(34-26)25(31)32/h3-5,8-9,12-15,21-24,26,28-30H,2,6-7,10-11,16-17H2,1H3,(H,31,32)/t21-,22-,23+,24-,26+/m0/s1 |
Clave InChI |
ROSKDYIQPTYGEV-TYUWDEHNSA-N |
SMILES isomérico |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















